(4-((3-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

Beschreibung

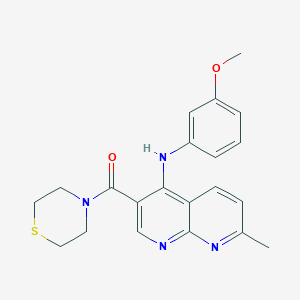

This compound is a 1,8-naphthyridine derivative featuring a thiomorpholine carboxamide group at position 3 and a 3-methoxyphenylamino substituent at position 3. The 1,8-naphthyridine core is a bicyclic heteroaromatic system known for its versatility in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents. The 3-methoxy group on the phenyl ring likely modulates electronic effects and binding interactions with biological targets, such as enzymes or receptors .

Eigenschaften

IUPAC Name |

[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-14-6-7-17-19(24-15-4-3-5-16(12-15)27-2)18(13-22-20(17)23-14)21(26)25-8-10-28-11-9-25/h3-7,12-13H,8-11H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXZGKGLGFAMNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

For example, 4’-Hydroxy-3’-methoxyacetophenone has been used as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, an enzyme responsible for reactive oxygen species production.

Mode of Action

For instance, 4’-Hydroxy-3’-methoxyacetophenone inhibits NADPH oxidase, reducing the production of reactive oxygen species.

Biochemical Pathways

For instance, 3‐(4‐hydroxy‐3‐methoxyphenyl) propionic acid, a metabolite produced by the gut microbiota from dietary polyphenols, might contribute to their health benefits.

Biologische Aktivität

(4-((3-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a naphthyridine core with a methoxyphenyl substituent and a thiomorpholino group. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and modulate signaling pathways, particularly the ERK (Extracellular Signal-Regulated Kinase) pathway, which plays a crucial role in cell proliferation and survival .

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those associated with breast and lung cancers. The mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis through the modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the naphthyridine core and substituents significantly impact biological activity. For instance, variations in the methoxy group position on the phenyl ring have been linked to changes in potency against specific cancer types. Compounds with different alkyl or aryl groups at the thiomorpholino position have also been explored for enhanced efficacy .

Case Studies

- In Vitro Studies : A series of experiments conducted on human cancer cell lines demonstrated that the compound inhibited cell growth with IC50 values ranging from 10 to 50 µM, depending on the cell line tested. The most sensitive was the MCF-7 breast cancer cell line, where apoptosis was confirmed through annexin V staining .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls, indicating its potential for further development as an anticancer therapeutic. Notably, a study involving xenograft models revealed significant tumor regression following treatment with doses as low as 20 mg/kg .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Naphthyridine derivative | Anticancer | 15 |

| Compound B | Thiomorpholine analog | Anti-inflammatory | 25 |

| Target Compound | Naphthyridine with methoxy and thiomorpholino groups | Anticancer & Anti-inflammatory | 10 - 50 |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula for this compound is C21H24N4O2S, with a molecular weight of approximately 390.5 g/mol. Its structure features a naphthyridine core that is known for its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. The compound under discussion has shown promise as an antibacterial agent, potentially effective against various bacterial strains. For instance, studies have demonstrated that similar naphthyridine compounds can inhibit bacterial growth through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in bacterial metabolism .

Anticancer Properties

Naphthyridine derivatives are also being investigated for their anticancer properties. The structural features of (4-((3-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone suggest potential interactions with DNA or RNA, which could lead to apoptosis in cancer cells. Preliminary studies have indicated that compounds with similar structures can induce cell cycle arrest and apoptosis in various cancer cell lines .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, naphthyridines have been reported to inhibit enzymes such as dihydrofolate reductase and topoisomerases, which are critical targets in cancer therapy and antibiotic development .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the Naphthyridine Core : Utilizing starting materials like 2-amino-pyridines and appropriate carbonyl compounds.

- Substitution Reactions : Introducing the methoxyphenyl and thiomorpholino groups through nucleophilic substitution reactions.

- Final Coupling : The final step often involves coupling agents or catalysts to form the desired methanone structure.

Table 2: Summary of Synthetic Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Naphthyridine Formation | Condensation | 2-Aminopyridine |

| Substitution | Nucleophilic | Methoxyphenyl amine |

| Coupling | Coupling | Thiomorpholine and coupling agents |

Case Studies and Research Findings

Several studies have explored the applications of similar naphthyridine compounds:

Case Study 1: Antibacterial Activity

A study published in Medicinal Chemistry demonstrated that a related naphthyridine derivative exhibited significant antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Effects

In another research article, a series of naphthyridine derivatives were synthesized and tested for their anticancer properties against various cell lines including breast and lung cancer cells. Results indicated that these compounds induced apoptosis via caspase activation pathways .

Case Study 3: Enzyme Inhibition

A recent study highlighted the enzyme inhibition capabilities of naphthyridine derivatives against dihydrofolate reductase, suggesting a potential role in developing novel antifolate drugs for cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to related 1,8-naphthyridine and pyrimidine derivatives. Key analogs are discussed below:

Structural Analogs with Modified Substituents

Q & A

Q. How can interdisciplinary approaches enhance research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.